Tetrahydroxyquinone

Catalog No.
S545074
CAS No.
319-89-1
M.F
C6H4O6
M. Wt
172.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydroxyquinone

CAS Number

319-89-1

Product Name

Tetrahydroxyquinone

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O6

Molecular Weight

172.09 g/mol

InChI

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H

InChI Key

DGQOCLATAPFASR-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Tetroquinone; Tetroquinona; Tetroquinonum;

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O

Description

The exact mass of the compound Tetrahydroxyquinone is 172.0 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of hydroxybenzoquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Magnetic Hyperthermia

Energy Storage

Electrocatalytic CO2 Reduction

Surface Coatings for Biomedicine and Bioengineering

Tetrahydroxyquinone, specifically known as tetrahydroxy-1,4-benzoquinone, is a redox-active compound characterized by its four hydroxyl groups attached to a quinone structure. Its chemical formula is C6H4O6C_6H_4O_6, and it has a molecular weight of approximately 172.09 g/mol . This compound exhibits significant polarity and is notable for its ability to participate in various

Tetrahydroxyquinone can undergo several chemical transformations, primarily due to its quinone functional groups. Key reactions include:

  • Oxidation-Reduction Reactions: Tetrahydroxyquinone can act as both an oxidizing and reducing agent, facilitating electron transfer processes in biochemical systems .
  • Free Radical Scavenging: It has been shown to scavenge free radicals, producing semiquinone radical anions and contributing to antioxidant activity .
  • Complex Formation: The compound can form complexes with various metal ions, enhancing its utility in analytical chemistry and catalysis .

Tetrahydroxyquinone exhibits notable biological activities:

  • Anticancer Properties: Research indicates that tetrahydroxyquinone can induce apoptosis in leukemia cells by disrupting protein kinase B-dependent signaling pathways, leading to cell death .
  • Inhibition of Pathogens: It has demonstrated inhibitory effects against HIV-1 protease and Trypanosoma brucei brucei, suggesting potential applications in antiviral and antiparasitic therapies .
  • Mitochondrial Effects: The compound induces the release of cytochrome c from mitochondria at low concentrations, which is a critical step in the apoptotic pathway .

Tetrahydroxyquinone can be synthesized through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve the oxidation of specific phenolic compounds or the hydrolysis of quinones.
  • Biochemical Synthesis: Certain microorganisms may produce tetrahydroxyquinone through metabolic pathways involving phenolic compounds.
  • Synthetic Procedures: Detailed protocols exist for laboratory synthesis, often involving the use of reagents that facilitate hydroxylation of quinones .

Tetrahydroxyquinone finds applications across multiple fields:

  • Analytical Chemistry: Used as a complexing agent for metal ions and in assays for detecting barium .
  • Pharmaceuticals: Its anticancer and antimicrobial properties make it a candidate for drug development .
  • Catalysis: The compound's ability to participate in redox reactions is exploited in various catalytic processes, including photocatalysis for water splitting .

Interaction studies involving tetrahydroxyquinone have revealed its capacity to engage with various biological molecules:

  • Protein Interactions: It can interact with proteins involved in apoptosis, influencing their activity and stability.
  • Metal Ion Complexation: Tetrahydroxyquinone forms stable complexes with transition metals, which can enhance or inhibit catalytic activity depending on the context .
  • Radical Interactions: As a free radical scavenger, it interacts with reactive oxygen species, contributing to its antioxidant properties .

Several compounds share structural similarities with tetrahydroxyquinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
HydroxyquinoneContains hydroxy groups on the benzene ringPrimarily used as a reducing agent
BenzoquinoneA simpler structure with two carbonyl groupsLess polar than tetrahydroxyquinone
1,4-DihydroxyanthraquinoneContains two hydroxyl groups on an anthraquinoneUsed mainly as a dye and in pharmaceuticals
TetrahydroxydiphenoquinoneMultiple hydroxyl groups on a diphenoquinoneExhibits higher solubility due to more polar groups

Tetrahydroxyquinone is unique due to its specific arrangement of hydroxyl groups that enhances its biological activity and redox properties compared to these similar compounds. Its multifunctionality makes it particularly valuable in both research and practical applications across various scientific disciplines.

Tetrahydroxyquinone (THQ), systematically named 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione, is a polyhydroxyquinone derivative characterized by a para-quinone core substituted with four hydroxyl groups. Its molecular formula is $$ \text{C}6\text{H}4\text{O}_6 $$, with a molecular weight of 172.09 g/mol. The compound is also known by synonyms such as tetroquinone, tetrahydroxy-p-benzoquinone, and HPEK-1, reflecting its diverse applications in chemical and pharmaceutical research.

Key Identifiers:

PropertyValueSource
CAS Registry Number319-89-1
IUPAC Name2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione
Molecular Formula$$ \text{C}6\text{H}4\text{O}_6 $$
Molecular Weight172.09 g/mol
Physical FormCrystalline solid (light brown to black)

The structural uniqueness of THQ arises from its fully conjugated cyclohexadienedione ring, which enables redox activity and metal-chelation properties. Its solubility profile includes limited dissolution in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Historical Discovery and Early Research

The discovery of THQ traces back to early 20th-century investigations into quinone chemistry. Key milestones include:

Early Synthesis and Characterization:

  • 1935: T. Hof observed a dark purple pigment during the fermentation of salt beans by Chromohalobacter beijerinckii, later identified as the calcium salt of THQ ($$ \text{Ca}2\text{C}6\text{O}_6 $$).
  • 1942: Paul W. Preisler and Louis Berger developed the first laboratory synthesis of THQ by oxidizing myo-inositol with nitric acid, followed by neutralization with potassium carbonate. This method yielded the dipotassium salt ($$ \text{K}2\text{C}6\text{H}2\text{O}6 $$), which was acidified to isolate THQ.
  • 1962: Robert West and Hsien Ying Niu synthesized the tetrapotassium salt ($$ \text{K}4\text{C}6\text{O}_6 $$) by reacting THQ with potassium methoxide, revealing its diamagnetic properties and symmetrical ring structure.

Applications in Early Research:

  • Analytical Chemistry: THQ was employed as a chelating agent for barium ions and other metals due to its ability to form stable complexes.
  • Pharmaceutical Exploration: Early studies highlighted its role as a keratolytic agent and its redox activity in generating reactive oxygen species (ROS).

Historical Timeline of Key Advances:

YearDiscovery/AdvancementResearchers
1935Identification of calcium-THQ complex in fermentationT. Hof
1942Synthesis of THQ from inositolPreisler and Berger
1962Characterization of potassium-THQ saltsWest and Niu
1964Development of THQ esters for industrial applicationsVerter et al.

The compound’s redox versatility and structural plasticity fueled interest in its derivatives, such as tetrahydroxyquinone bisoxalate, a precursor to novel carbon oxides. By the mid-20th century, THQ had established itself as a critical scaffold in both organic synthesis and materials science.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

172.00078784 g/mol

Monoisotopic Mass

172.00078784 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U7L4P6H0SU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

319-89-1

Wikipedia

Tetrahydroxy-1,4-benzoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Mechanism of tetrahydroxy-1,4-quinone cytotoxicity: involvement of CA2+ and H2O2 in the impairment of DNA replication and mitochondrial function

N C de Souza-Pinto, A E Vercesi, M E Hoffmann
PMID: 8721612   DOI: 10.1016/0891-5849(95)02179-5

Abstract

In this work we investigated the toxicity of a polyphenolic p-benzoquinone derivative, the tetrahydroxy-1,4-quinone (THQ) toward V79 Chinese hamster fibroblasts and analyzed the role of H2O2 and Ca2+ in that mechanism. The exposure of exponentially growing cultures to THQ, in the presence of 1.0 mM Ca2+, caused a dose-dependent inhibition of cell growth and DNA synthesis. Complete prevention of those effects by catalase indicated that H2O2-induced damages should underlie both toxic processes. Further detection of a rise in the intracellular free Ca2+ concentration ([Ca2+]i) in cells exposed to THQ plus Ca2+, together with the partial protection conferred by the intracellular Ca(2+)-chelator fura-2 against cell growth inhibition, indicated that a disruption of Ca2+ homeostasis is a determinant event in THQ cytotoxicity. Furthermore, the intracellular accumulation of rhodizonic acid (RDZ), the primary oxidative product of THQ, indicated that THQ, or its corresponding semiquinone form, was entering the cells and undergoing further autoxidation to RDZ. It was also evidenced that mitochondria represent an important target in the development of THQ toxicity, as shown by the disruption of the transmembrane electrical potential (delta psi) of isolated rat liver mitochondria, as well as by the Ca(2+)-release by mitochondria of permeabilized V79 cells. We concluded that disruption of Ca2+ homeostasis and generation of H2O2 are critically involved in THQ-induced impairment of DNA replication and mitochondrial functions, leading ultimately to cell growth inhibition.


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